2-Phenyl-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-phenyl-1-(4-pyridazin-3-yloxypiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(13-14-5-2-1-3-6-14)20-11-8-15(9-12-20)22-16-7-4-10-18-19-16/h1-7,10,15H,8-9,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZRATUOQGXWCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Phenyl Group: The phenyl group is introduced via Friedel-Crafts acylation or alkylation reactions.
Incorporation of the Pyridazine Moiety: The pyridazine ring is attached through nucleophilic substitution reactions, often involving pyridazine derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine nitrogen and pyridazine oxygen serve as nucleophilic sites for alkylation or arylation. Key examples include:
These reactions are critical for modifying the compound’s pharmacokinetic properties. For instance, coupling with 3,4-dichlorophenyl boronic acid enhances target selectivity in enzyme inhibition studies .
Oxidation and Reduction Reactions
The ketone group undergoes redox transformations, while the pyridazine ring participates in hydrogenation:
Reduction of the ketone to an alcohol preserves the piperidine-pyridazine core, enabling further functionalization .
Cyclization and Ring-Forming Reactions
The compound participates in cycloadditions to form fused heterocycles:
Cyclization reactions exploit the electron-deficient pyridazine ring, facilitating [4+2] cycloadditions with dienes.
Cross-Coupling Reactions
The pyridazine moiety enables metal-catalyzed couplings:
These reactions are pivotal for diversifying the compound’s aryl groups, improving binding affinity to targets like phosphodiesterases .
Acid-Base Reactions
The compound exhibits pH-dependent protonation at multiple sites:
| Site | pKa | Protonation Impact |
|---|---|---|
| Piperidine Nitrogen | ~10.1 | Enhances water solubility; critical for salt formation |
| Pyridazine Nitrogen | ~3.8 | Stabilizes cationic intermediates in electrophilic substitutions |
Protonation at the piperidine nitrogen facilitates salt formation with oxalic acid, improving crystallinity for pharmaceutical formulations .
Stability and Degradation Pathways
Under accelerated conditions (40°C/75% RH), the compound shows:
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential : The compound has been explored for its potential therapeutic applications, particularly in the treatment of neurological disorders. Preliminary studies suggest that it may interact with neurotransmitter systems, including dopamine and serotonin receptors, which could lead to anxiolytic and antidepressant effects.
Case Study Example : A study demonstrated that similar compounds exhibited significant anxiolytic-like effects in animal models. The modifications in the piperidine derivatives led to notable behavioral changes in elevated plus maze tests, indicating potential for anxiety treatment .
Antimicrobial Properties : Research indicates that derivatives of this compound may possess antimicrobial activity. The presence of the pyridazine moiety is believed to enhance its biological properties through specific receptor interactions.
Metabolic Regulation : The compound has been investigated for its ability to inhibit 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome. Inhibition of this enzyme has been linked to improved insulin sensitivity and reduced visceral fat accumulation .
Chemical Synthesis
Building Block for Complex Molecules : In synthetic organic chemistry, 2-Phenyl-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone serves as an important building block for synthesizing more complex molecules. Its multi-step synthesis involves the formation of the piperidine ring through cyclization reactions and the introduction of the phenyl group via Friedel-Crafts acylation.
Unique Features
| Compound Name | Structural Features | Applications |
|---|---|---|
| 2-Phenyl-1-(piperidin-1-yl)ethanone | Lacks pyridazine moiety | Limited therapeutic potential |
| Pyridazine Derivatives | Varying substituents | Diverse biological activities |
The unique combination of the piperidine and pyridazine moieties in 2-Phenyl-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone contributes to its distinct chemical reactivity and potential biological activities.
Safety and Toxicity
Initial safety assessments indicate that this compound exhibits low toxicity at therapeutic doses. Related derivatives have shown no acute toxicity in animal models at concentrations up to 2000 mg/kg . However, comprehensive toxicological studies are necessary to establish a complete safety profile.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Piperidine and Aromatic Moieties
Pyridazine vs. Pyrazolo-Pyrimidine Derivatives
- Target Compound : The pyridazin-3-yloxy group provides a planar, six-membered di-nitrogen ring, favoring hydrogen bonding and moderate lipophilicity.
- Analog from : Compounds like 2-{4-[1-(4-Methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-1-pyridin-2-yl-ethanone replace pyridazine with a fused pyrazolo-pyrimidine system.
Phenyl vs. Fluorophenyl Groups
- Analog from : 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone substitutes phenyl with 4-fluorophenyl. Fluorine’s electronegativity enhances metabolic stability by resisting oxidative degradation, a common issue in phenyl-containing compounds. However, the absence of pyridazine in this analog limits hydrogen-bonding capacity .
Functional Group Modifications
Ethanone vs. Methanone
- Analog from : (5-(4-Ethoxyphenyl)-1H-pyrazol-3-yl)(piperidin-1-yl)methanone replaces ethanone with methanone.
Amide Bond Isomerization
- Analog from : 2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone exhibits dynamic amide bond isomerization with an activation energy of 67 kJ/mol. In contrast, the target compound’s pyridazin-3-yloxy group may stabilize the amide bond via resonance, reducing isomerization rates and enhancing thermodynamic stability .
Biological Activity
2-Phenyl-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is a complex organic compound with potential therapeutic applications, particularly in the fields of neuropharmacology and metabolic disorders. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features:
- Phenyl Group : Contributes to lipophilicity and receptor interaction.
- Piperidine Ring : Implicated in various biological activities due to its ability to interact with neurotransmitter receptors.
- Pyridazine Moiety : Enhances pharmacological properties through specific receptor binding.
The biological activity of 2-Phenyl-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is primarily attributed to its interaction with neurotransmitter systems and enzymes involved in metabolic pathways. Preliminary studies suggest that it may act on:
- Dopamine Receptors : Modulating dopaminergic signaling pathways.
- Serotonin Receptors : Potential anxiolytic effects through serotonin modulation.
- 11β-Hydroxysteroid Dehydrogenase Type 1 : Inhibition linked to metabolic syndrome treatment .
Pharmacological Effects
Recent studies have highlighted several key pharmacological effects of the compound:
Study 1: Anxiolytic Activity
A study evaluated the anxiolytic-like effects of similar compounds, indicating that modifications in piperidine derivatives lead to significant behavioral changes in elevated plus maze tests. The findings suggest that compounds with similar structures may also exhibit anxiolytic properties through modulation of benzodiazepine and nicotinic pathways .
Study 2: Metabolic Impact
Research on related compounds demonstrated their efficacy in treating metabolic disorders by inhibiting 11β-HSD1. This inhibition has been linked to improved insulin sensitivity and reduced visceral fat accumulation, making it a promising avenue for diabetes treatment .
Safety and Toxicity
Safety assessments indicate that the compound exhibits low toxicity at therapeutic doses. For instance, related derivatives have shown no acute toxicity in animal models at concentrations up to 2000 mg/kg . Further toxicological studies are necessary to establish a comprehensive safety profile.
Q & A
Q. What are the optimal methods for synthesizing 2-Phenyl-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone?
The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine ring. Key steps include:
- Coupling reactions : Pyridazin-3-yloxy groups are introduced via nucleophilic substitution under controlled temperatures (e.g., 60–80°C) using polar aprotic solvents like dimethylformamide (DMF) .
- Catalysts : Triethylamine or palladium-based catalysts facilitate intermediate formation .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures ≥95% purity .
Q. How is structural characterization performed for this compound?
Advanced analytical techniques are critical:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the piperidine and pyridazine moieties. For example, coupling constants (J = 2–5 Hz) distinguish axial/equatorial proton orientations .
- HPLC : Purity is validated using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 365.176) .
Q. What techniques are used to monitor reaction progress during synthesis?
- TLC (Thin-Layer Chromatography) : Silica plates with fluorescent indicators track intermediates using ethyl acetate/hexane eluents .
- In-situ FTIR : Monitors carbonyl (C=O) stretching frequencies (~1700 cm⁻¹) to confirm ketone formation .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
- Inert Atmospheres : Sensitive steps (e.g., Suzuki couplings) require argon/nitrogen to prevent oxidation .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 4h) while maintaining >80% yield .
- Solvent Optimization : Tetrahydrofuran (THF) improves solubility of aromatic intermediates compared to DCM .
Q. What computational methods predict the compound’s bioactivity?
- Molecular Docking : AutoDock Vina assesses binding affinity to targets like kinases (e.g., IC₅₀ < 1 μM predicted for PI3K) .
- QSAR Models : Leverage piperidine’s logP (~2.5) and topological polar surface area (TPSA ~50 Ų) to predict blood-brain barrier permeability .
Q. How should researchers address contradictions in reported biological activity data?
- Dose-Response Validation : Replicate assays (e.g., MTT cytotoxicity) across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Metabolite Screening : LC-MS identifies degradation products that may interfere with activity measurements .
Q. What challenges arise during purification, and how are they resolved?
- Co-elution Issues : Gradient elution (5→50% acetonitrile in water) separates structurally similar byproducts .
- Hydroscopic Intermediates : Lyophilization under vacuum ensures anhydrous conditions for hygroscopic piperidine derivatives .
Q. Which structural motifs are critical for pharmacophore activity?
- Piperidine-Pyridazine Core : The piperidine’s chair conformation enables hydrogen bonding with catalytic lysine residues in enzymes .
- Phenyl Substituent : Enhances lipophilicity (clogP ~3.1), improving membrane permeability .
Q. How can solubility limitations in aqueous buffers be mitigated?
- Co-solvent Systems : 10% DMSO in PBS retains solubility without denaturing proteins in biochemical assays .
- Prodrug Strategies : Phosphate ester derivatives increase aqueous solubility by 10-fold .
Q. What approaches guide structure-activity relationship (SAR) studies?
- Fragment-Based Design : Replace pyridazine with triazolo[4,5-d]pyrimidine to assess impact on kinase inhibition .
- Isosteric Replacements : Fluorine substitution at the phenyl ring improves metabolic stability (t₁/₂ increased from 2h to 6h in microsomes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
